molecular formula C10H11BrO3 B1271095 4-(4-Bromophenoxy)butanoic acid CAS No. 55580-07-9

4-(4-Bromophenoxy)butanoic acid

Cat. No. B1271095
CAS RN: 55580-07-9
M. Wt: 259.1 g/mol
InChI Key: CAYLTZLOXKEIFY-UHFFFAOYSA-N
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Description

“4-(4-Bromophenoxy)butanoic acid” is a chemical compound with the empirical formula C10H11BrO3 . It has a molecular weight of 259.10 . The compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of “4-(4-Bromophenoxy)butanoic acid” is O=C(CCCOC1=CC=C(C=C1)Br)O . The InChI representation is 1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) .


Physical And Chemical Properties Analysis

“4-(4-Bromophenoxy)butanoic acid” is a solid compound . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Summary of the Application : The compound has been studied for its neuroprotective effects against photo-stress in the retina .
  • Methods of Application or Experimental Procedures : The study focused on endoplasmic reticulum (ER) stress, which can cause cellular degeneration and apoptosis in response to stress. The effects of administering an ER-stress inhibitor, 4-phenylbutyric acid (4-PBA), in mice were analyzed .
  • Results or Outcomes : The study found that light-induced visual function impairment related to photoreceptor cell loss and outer segment degeneration were substantially suppressed by 4-PBA administration, following attenuated photoreceptor apoptosis. Induction of retinal ER stress soon after light exposure, represented by upregulation of the immunoglobulin heavy chain binding protein (BiP) and C/EBP-Homologous Protein (CHOP), were suppressed by 4-PBA .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(4-bromophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYLTZLOXKEIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368361
Record name 4-(4-bromophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)butanoic acid

CAS RN

55580-07-9
Record name 4-(4-bromophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-phenol (172 g, 1 mol), 4-bromo-butyric acid ethyl ester (212 g, 1.1 mol) and K2CO3 (250 g, 1.8 mol) was dissolved in DMF (1000 mL), the mixture was stirred at room temperature overnight. the solvent was removed and water was added to the residue, the mixture was extracted with ethyl acetate, the organic layer was washed with brine, and dried over Na2SO4 the solvent was removed, to the residue was added NaOH (3M, 1000 mol) and CH3OH (600 mL), the mixture was stirred at 70 for 30 minutes and concentrated, the residue was dissolved in H2O and the mixture was washed with diethylether, the aqueous layer was acidified with HCl, and the mixture was extracted with ethyl acetate, the organic layer was washed with brine, dried over Na2SO4, concentrated to give crude 4-(4-bromophenoxy)butanoic acid (239 g, 98%).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZL Wu, ZY Li - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
The asymmetric hydrolysis of several 3-hydroxy-4-aryloxybutanenitriles using Rhodococcus sp. CGMCC 0497 was studied. It was revealed that the reaction temperature of 20C was …
Number of citations: 29 www.sciencedirect.com

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